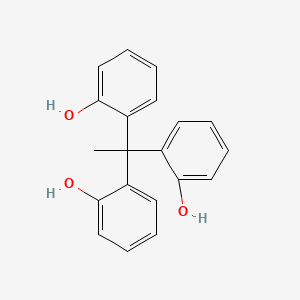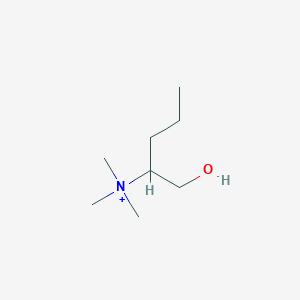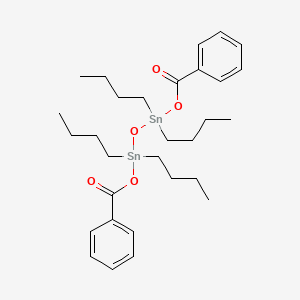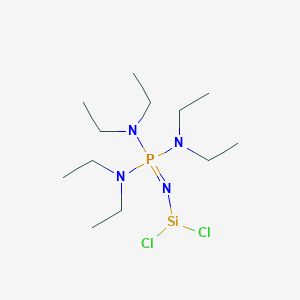![molecular formula C12H14O B14296423 Benzene, [(1-cyclopenten-1-yloxy)methyl]- CAS No. 113548-17-7](/img/structure/B14296423.png)
Benzene, [(1-cyclopenten-1-yloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-cyclopenten-1-yloxy)methyl]-: is an organic compound with the molecular formula C11H12O . It consists of a benzene ring substituted with a [(1-cyclopenten-1-yloxy)methyl] group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the cyclopentenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-cyclopenten-1-yloxy)methyl]- typically involves the reaction of benzyl alcohol with cyclopentene oxide under acidic conditions. The reaction proceeds via the formation of a benzyl cation intermediate, which then reacts with the cyclopentene oxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzene, [(1-cyclopenten-1-yloxy)methyl]- can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzene carboxylic acids or ketones.
Reduction: Formation of cyclopentyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(1-cyclopenten-1-yloxy)methyl]- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(1-cyclopenten-1-yloxy)methyl]- involves its interaction with molecular targets through its aromatic and cyclopentenyl groups. The benzene ring can participate in π-π interactions, while the cyclopentenyl group can undergo nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-cyclopenten-1-yl-: Similar structure but lacks the oxygen atom in the substituent group.
Benzene, (1-methyl-2-cyclopropen-1-yl)-: Contains a cyclopropenyl group instead of a cyclopentenyl group.
Uniqueness
Benzene, [(1-cyclopenten-1-yloxy)methyl]- is unique due to the presence of the oxygen atom in its substituent group, which can significantly influence its reactivity and interactions compared to similar compounds
Propriétés
Numéro CAS |
113548-17-7 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
cyclopenten-1-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-8H,4-5,9-10H2 |
Clé InChI |
DUHFMDXDADIOIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)


